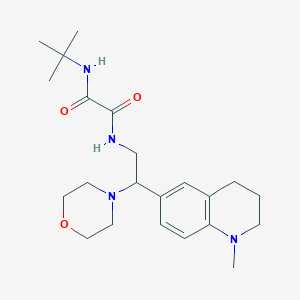

2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine, commonly known as THBETA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THBETA belongs to the class of benzotriazole derivatives and has been synthesized through several methods.

Applications De Recherche Scientifique

Crystal Structure and Theoretical Study

The crystal and electronic structure of a compound related to 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine was explored, focusing on its planar benzoxazole ring systems and intermolecular interactions forming zigzag chains along the c-axis, highlighting the compound's potential in material science and structural chemistry (Aydın et al., 2017).

Antimicrobial and Antifungal Activity

A series of compounds derived from this compound exhibited significant antibacterial and antifungal activity, suggesting their utility in developing new antimicrobial agents (Pejchal et al., 2015).

Enantioselective Synthesis in Drug Metabolism

The optical isomers of certain metabolites were synthesized enantioselectively, using a related compound for the synthesis, which is crucial for understanding drug metabolism and developing pharmaceuticals with specific enantiomeric properties (Matsubara et al., 2000).

AChE and BChE Inhibitory Activity

Novel derivatives of this compound were synthesized as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating potential in Alzheimer's disease therapy due to their negligible cytotoxicity and high inhibitory activity (Pejchal et al., 2016).

DNA Binding, Nuclease Activity, and Cytotoxicity Studies

Cu(II) complexes of tridentate ligands based on a structure similar to this compound showed good DNA binding propensity and nuclease activity, along with low toxicity to cancer cell lines, indicating their potential use in cancer therapy and molecular biology (Kumar et al., 2012).

Selective Mercury Sensor

A novel sensor based on a derivative of this compound selectively binds mercury ions, demonstrated by fluorescence quenching and chromogenic change, which can be observed with the naked eye, highlighting its application in environmental monitoring and safety (Wanichacheva et al., 2009).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not make any representation or warranty with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Orientations Futures

While specific future directions for “2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine” are not available, similar compounds such as 1,2,4-triazole derivatives are being studied for their potential as anticancer agents . These studies suggest that these compounds are of great interest for further structure optimization and in-depth studies .

Propriétés

IUPAC Name |

2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWLVSWMZXJRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=NN2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2747553.png)

![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)

![4-octyl-N-[(4-octylphenyl)diazenyl]aniline](/img/structure/B2747559.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine](/img/structure/B2747560.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747562.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2747564.png)

![1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747569.png)

![methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2747572.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2747573.png)